molecular formula C7H12N2S B062319 1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione CAS No. 170787-12-9

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione

Katalognummer: B062319
CAS-Nummer: 170787-12-9
Molekulargewicht: 156.25 g/mol
InChI-Schlüssel: CETFXKPIZNDEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, a compound derived from the Biginelli reaction, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and receptor antagonist properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thione functional group at the 2-position of the pyrimidine ring. Its molecular formula is C8H12N2SC_8H_{12}N_2S, and it exhibits unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects on melanoma A375 cells, one derivative exhibited an IC50 value of 1.71 ± 0.58 µM, indicating significant activity. The selectivity index (SI) was calculated to be 21.09, demonstrating a favorable therapeutic window for this compound against cancer cells compared to normal cells .

CompoundIC50 (µM)Selectivity Index
This compound1.71 ± 0.5821.09

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. A study evaluated its derivatives against common pathogenic bacteria.

Results of Antimicrobial Evaluation

The minimum inhibitory concentrations (MIC) were determined for several strains:

PathogenMIC (μg/ml)
Escherichia coli32
Pseudomonas aeruginosa64
Staphylococcus aureus32

Notably, the highest inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, suggesting a broad spectrum of antimicrobial action .

Receptor Antagonist Activity

The compound's potential as an antagonist at adenosine receptors has been explored as well. In vitro studies indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-thione exhibited submicromolar affinity for A2B adenosine receptors.

Binding Affinity Data

The binding affinities (Ki values) of selected compounds are summarized below:

CompoundKi (nM)
Derivative A39.6
Derivative B23.6

These findings suggest that modifications at specific positions on the pyrimidine ring can significantly influence receptor binding affinity and selectivity .

The biological activities of this compound are believed to be mediated through various mechanisms:

Anticancer Mechanism:

  • Induction of apoptosis in cancer cells.
  • Inhibition of mitotic progression.

Antimicrobial Mechanism:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways in pathogens.

Receptor Antagonism:

  • Competitive inhibition at adenosine receptors leading to altered cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione

The synthesis of this compound typically involves the Biginelli reaction, a well-known method for producing dihydropyrimidine derivatives. This reaction combines an aldehyde, a β-ketoester (or acetoacetate), and thiourea under acidic conditions. Recent studies have highlighted various catalysts that enhance the efficiency of this reaction, such as trichloroacetic acid and montmorillonite K10 .

Table 1: Summary of Synthesis Methods

CatalystReaction ConditionsYield (%)Reference
Trichloroacetic acidSolvent-free at 70°CHigh
Fe+3-Montmorillonite K10Grinding methodModerate
Phosphate compoundsReflux in ethanolHigh

Biological Activities

The biological activities of this compound derivatives are extensive and include:

Antifilarial Activity

Research has indicated that derivatives of dihydropyrimidines exhibit significant antifilarial properties. For instance, certain synthesized compounds demonstrated complete loss of motility in Brugia malayi at concentrations as low as 50 μM . This suggests potential therapeutic applications in treating filariasis.

Anticonvulsant Activity

Studies have shown that some dihydropyrimidine derivatives possess anticonvulsant properties. In experimental models using albino mice, compounds were evaluated for their efficacy against induced seizures. Notably, several derivatives exhibited potent activity comparable to established anticonvulsants like phenytoin and carbamazepine .

Antitumor Activity

Dihydropyrimidinones have been identified as novel A2B receptor antagonists with potential antitumor effects. A study reported that certain derivatives displayed submicromolar affinity towards A2B adenosine receptors, suggesting their role in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedEfficacy ObservedReference
AntifilarialVarious dihydropyrimidinesComplete loss of motility
AnticonvulsantSelected derivativesComparable to phenytoin
AntitumorA2B receptor antagonistsSubmicromolar affinity

Medicinal Applications

The medicinal applications of this compound are primarily driven by its biological activities:

  • Antifilarial Drugs : The effectiveness against filarial infections positions these compounds as candidates for drug development targeting parasitic diseases.
  • Anticonvulsants : The demonstrated anticonvulsant activity suggests potential for developing new treatments for epilepsy and seizure disorders.
  • Cancer Therapeutics : The ability to selectively target A2B receptors opens avenues for research into cancer treatments that exploit this pathway.

Eigenschaften

IUPAC Name

3-propan-2-yl-1,6-dihydropyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETFXKPIZNDEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.